molecular formula C17H23N5O B2559783 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921165-51-7

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2559783
CAS No.: 921165-51-7
M. Wt: 313.405
InChI Key: PLXNODRJTJCUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopentyl group and a tetrazole ring bearing a p-tolyl (4-methylphenyl) moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. This compound is of interest in medicinal chemistry for its structural features, which are common in angiotensin II receptor blockers (ARBs) and other therapeutic agents targeting nitrogen-rich binding pockets .

Properties

IUPAC Name

3-cyclopentyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-6-9-15(10-7-13)22-16(19-20-21-22)12-18-17(23)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNODRJTJCUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate intermediate.

    Formation of the Amide Bond: The final step involves coupling the tetrazole intermediate with a propanoyl chloride derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles or amides.

Scientific Research Applications

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
Target Compound C₂₀H₂₅N₅O 351.45 Cyclopentyl, p-tolyl-tetrazole High lipophilicity (due to cyclopentyl/p-tolyl), potential ARB-like activity
3-Cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide C₁₃H₁₉N₃OS 265.38 Cyclopentyl, 5-methylthiazole Thiazole replaces tetrazole; reduced acidity, lower hydrogen-bonding capacity
Candesartan Cilexetil Related Compound B C₃₁H₃₀N₆O₆ 582.61 Biphenyl-tetrazole, benzimidazole Larger size, biphenyl-tetrazole system; clinical relevance in hypertension
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate C₁₈H₂₀N₆O₂ 352.39 Tetrazole, imidazole-propanoate Ester functionality; higher polarity, lower metabolic stability
3-Cyclopentyl-N-(4H-1,2,4-triazol-3-yl)propanamide C₁₀H₁₆N₄O 208.27 Cyclopentyl, 1,2,4-triazole Smaller size, triazole instead of tetrazole; altered binding affinity

Key Findings

Tetrazole vs. Thiazole/Triazole Substituents The target compound’s tetrazole group provides stronger hydrogen-bonding capacity and acidity (pKa ~4.9) compared to thiazole (pKa ~2.7) or triazole derivatives, enhancing interactions with polar residues in biological targets .

Impact of Aryl Substituents The p-tolyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to simpler tetrazole derivatives (e.g., logP ~1.8 for methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate) . This may enhance blood-brain barrier penetration but reduce aqueous solubility. Candesartan-related compounds (e.g., USP Candesartan Cilexetil Related Compound B) utilize biphenyl-tetrazole systems for dual binding interactions, a feature absent in the target compound .

Synthetic Accessibility The target compound is likely synthesized via amide coupling between 3-cyclopentylpropanoyl chloride and (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (yields ~90%) . Derivatives with ester groups (e.g., methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate) require additional hydrolysis steps, complicating synthesis .

However, the absence of a biphenyl system (as in candesartan) may limit potency . Cyclopentyl groups, as seen in 3-cyclopentyl-N-(4H-1,2,4-triazol-3-yl)propanamide, are associated with improved metabolic stability due to steric hindrance against enzymatic degradation .

Biological Activity

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide, with the CAS number 921165-51-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.

The molecular formula of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is C17H23N5OC_{17}H_{23}N_{5}O with a molecular weight of 313.4 g/mol. The structure features a cyclopentyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC17H23N5OC_{17}H_{23}N_{5}O
Molecular Weight313.4 g/mol
CAS Number921165-51-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including receptors involved in neurological and inflammatory pathways. The tetrazole ring may facilitate binding to these targets due to its ability to mimic carboxylic acid functionalities, which are common in many biologically active compounds.

Antinociceptive Effects

A study examined the antinociceptive properties of related tetrazole compounds, suggesting that the incorporation of the tetrazole ring enhances analgesic activity. This effect is likely mediated through modulation of pain pathways in the central nervous system.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Pain Management
    • Objective : To evaluate the efficacy of tetrazole derivatives in pain relief.
    • Method : Animal models were used to assess pain response after administration of the compound.
    • Results : Significant reduction in pain response was observed, indicating strong antinociceptive properties.
  • Inflammation Model
    • Objective : To investigate the anti-inflammatory potential.
    • Method : In vitro assays were performed to measure cytokine levels in response to treatment.
    • Results : The compound significantly lowered levels of TNF-alpha and IL-6, suggesting anti-inflammatory activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.